6-[(2,6-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one
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Overview
Description
6-[(2,6-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 6-[(2,6-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-[(2,6-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(2,6-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(2,6-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-[(2,6-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one can be compared with other benzofuran derivatives, such as 6-methoxy-2-(4-methoxyphenyl)benzobithiophene . While both compounds share a benzofuran core, their functional groups and overall structures differ, leading to unique properties and applications. The presence of the dichlorophenyl and pyridylmethylene groups in this compound may confer specific biological activities that are not present in other similar compounds .
Properties
Molecular Formula |
C21H13Cl2NO3 |
---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C21H13Cl2NO3/c22-17-4-1-5-18(23)16(17)12-26-14-6-7-15-19(10-14)27-20(21(15)25)9-13-3-2-8-24-11-13/h1-11H,12H2/b20-9- |
InChI Key |
YWPOFDQDPQUSOS-UKWGHVSLSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3)Cl |
Origin of Product |
United States |
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